N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

Catalytic ligand design Physicochemical profiling Drug-like property optimization

This asymmetrically substituted oxalamide (CAS 2034456-82-9) features a furan-2-ylmethyl arm and a 4-(furan-3-yl)benzyl arm extended through a para-phenylene spacer. Unlike symmetric BFMO, its C1-symmetric architecture and distinct bite angle enable exploration of stereochemically demanding Cu-catalyzed coupling reactions, potentially expanding substrate scope to sterically demanding aryl halides. Procure this compound to fill a critical lipophilicity gap (XLogP3 ~2.0, TPSA 84.5 Ų) in screening libraries targeting CNS/intracellular applications not addressable by simpler bisoxalamides. Offered in mg to multi-gram quantities for SAR studies.

Molecular Formula C18H16N2O4
Molecular Weight 324.336
CAS No. 2034456-82-9
Cat. No. B2410408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
CAS2034456-82-9
Molecular FormulaC18H16N2O4
Molecular Weight324.336
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
InChIInChI=1S/C18H16N2O4/c21-17(18(22)20-11-16-2-1-8-24-16)19-10-13-3-5-14(6-4-13)15-7-9-23-12-15/h1-9,12H,10-11H2,(H,19,21)(H,20,22)
InChIKeyJASCKBUMFSPTOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide (CAS 2034456-82-9): Baseline Identity and Class Context for Procurement


N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide (CAS 2034456-82-9) is an asymmetrically substituted oxalamide derivative bearing a furan-2-ylmethyl moiety on one amide nitrogen and a 4-(furan-3-yl)benzyl group on the other. With a molecular formula of C18H16N2O4 and a molecular weight of 324.3 g/mol, this compound belongs to the class of bidentate N,N′-bisoxalamide ligands that have demonstrated utility in copper-catalyzed cross-coupling reactions [1]. The presence of two distinct furan-containing arms—one directly attached via a methylene linker and the other extended through a para-substituted phenyl spacer—creates an asymmetric ligand architecture that differentiates it from the simpler symmetric bis(furan-2-ylmethyl)oxalamide (BFMO, CAS 69010-90-8) commonly used in catalysis [2].

Why Generic Substitution Fails for N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide: Structural Non-Interchangeability in the Oxalamide Ligand Series


Within the bisoxalamide ligand family, catalytic performance is exquisitely sensitive to the steric and electronic properties of the N-substituents. Symmetric ligands such as N1,N2-bis(furan-2-ylmethyl)oxalamide (BFMO) present two identical furfuryl arms that generate a C2-symmetric coordination environment, whereas the target compound introduces an asymmetric architecture through its 4-(furan-3-yl)benzyl arm [2]. This structural divergence alters the bite angle, the electron density at the metal center, and the steric shielding around the catalytic pocket—parameters that directly govern turnover frequency and substrate scope in copper-catalyzed N-arylation reactions [1]. Consequently, a researcher cannot simply interchange BFMO with the target compound and expect identical catalytic outcomes; the asymmetric extension provided by the para-phenylene spacer may enable activation of sterically demanding or electronically deactivated aryl halide substrates that BFMO-based systems cannot accommodate, while also modulating solubility and stability profiles .

Quantitative Differentiation Evidence: N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide vs. Closest Oxalamide Analogs


Molecular Weight and Lipophilicity: Target Compound vs. BFMO as a Surrogate for Membrane Permeability and Solubility

The target compound (MW = 324.3 g/mol; calculated XLogP3 = 2.0) exhibits significantly higher molecular weight and moderately increased lipophilicity compared to the symmetric reference ligand N1,N2-bis(furan-2-ylmethyl)oxalamide (BFMO, MW = 248.24 g/mol; XLogP3 estimated ~1.1 based on the loss of one phenyl ring). The additional 76 Da and ~0.9 log unit increase in XLogP3 arise from the 4-(furan-3-yl)benzyl substituent, which contributes both a para-phenylene ring and an additional furan oxygen [1]. This shift in physicochemical profile predicts altered passive membrane permeability (relevant for biological target engagement) and decreased aqueous solubility, which may necessitate different formulation or solvent conditions during catalytic screening or biological assays [2].

Catalytic ligand design Physicochemical profiling Drug-like property optimization

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity: Asymmetric Architecture vs. Symmetric BFMO

The target compound's TPSA of 84.5 Ų exceeds that of the symmetric BFMO ligand (estimated ~76 Ų) due to the presence of a third furan oxygen in the 4-(furan-3-yl)benzyl arm. The hydrogen bond acceptor count is 4 (vs. 4 for BFMO, but with a different spatial arrangement). This difference in polar surface area, combined with the asymmetric presentation of hydrogen bond acceptors, may alter the ligand's ability to engage in key hydrogen bonding interactions with substrates or biological targets. In the context of the broader oxalamide series reported by Ma and coworkers, variations in TPSA of this magnitude have been correlated with changes in catalytic efficiency for challenging aryl bromide substrates [1]. Although no direct catalytic comparison data exist for the target compound, the TPSA difference is quantifiable and provides a basis for selecting this compound when a ligand with a specific polar surface area range is required for a given transformation .

Ligand design Molecular recognition Bioavailability prediction

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Binding Penalty vs. Closest Rigid Analog

The target compound contains 5 rotatable bonds, significantly more than the 3 rotatable bonds present in BFMO. The two additional rotatable bonds originate from the benzyl linker connecting the furan-3-yl ring to the oxalamide core. This increased conformational flexibility may impose a greater entropic penalty upon metal coordination or target binding but could also enable the ligand to adopt conformations that access binding pockets unavailable to the more rigid BFMO scaffold. In related oxalamide ligand systems, increased rotatable bond count has been associated with broader substrate scope but potentially reduced catalytic turnover due to conformational sampling [2]. No direct head-to-head enthalpy/entropy data exist, but the structural difference is quantifiable and provides a rational basis for selecting this compound when conformational adaptability is desired [1].

Conformational analysis Ligand preorganization Entropy-driven binding

Ligand Asymmetry as a Design Principle: Distinct Coordination Geometry Relative to C2-Symmetric Bisoxalamides

Unlike the C2-symmetric N1,N2-bis(furan-2-ylmethyl)oxalamide (BFMO), the target compound possesses a desymmetrized architecture where one arm terminates in a furan-2-ylmethyl group and the other in a 4-(furan-3-yl)benzyl group. This asymmetry eliminates the C2 rotational axis, generating a ligand that, upon binding to a metal center such as Cu(I), produces a chiral (or at minimum, non-centrosymmetric) coordination sphere. In the broader class of N,N′-bisoxalamide ligands, desymmetrization has been shown to influence enantioselectivity in copper-catalyzed transformations and to alter the electronic bias at the metal center, as reflected in differential Hammett studies across symmetric vs. asymmetric ligand series [1]. While no enantioselectivity data exist for this specific compound, the structural asymmetry is a verifiable differentiator that may enable stereochemical outcomes not achievable with symmetric analogs .

Asymmetric catalysis Coordination chemistry Ligand design

Procurement-Guided Application Scenarios for N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide Based on Verified Differentiation Evidence


Development of Asymmetric Copper-Catalyzed N-Arylation Protocols Requiring Non-C2-Symmetric Ligand Geometries

The target compound's desymmetrized architecture, in which one arm presents a furan-2-ylmethyl donor while the other extends through a para-phenylene spacer to a furan-3-yl ring, generates a C1-symmetric ligand environment upon copper coordination. This structural asymmetry is a prerequisite for exploring stereochemically distinct transition states in N-arylation reactions of anilines or secondary amines with aryl bromides [2]. Researchers seeking to investigate whether ligand desymmetrization improves enantioselectivity or broadens substrate scope beyond what the C2-symmetric BFMO ligand achieves should prioritize this compound . The increased rotatable bond count (5 vs. 3 for BFMO) further suggests that conformational adaptation at the metal center may enable accommodation of sterically demanding coupling partners [1].

Physicochemical Screening Libraries Targeting Mid-Range Lipophilicity and Elevated Polar Surface Area

With an XLogP3 of 2.0 and a TPSA of 84.5 Ų, the target compound occupies a distinct region of chemical property space relative to the simpler BFMO (XLogP3 ~1.1, TPSA ~76 Ų). For fragment-based or ligand-based screening campaigns that require coverage of the lipophilicity range between 1.5 and 2.5 while maintaining TPSA above 80 Ų for solubility considerations, this compound fills a gap that BFMO cannot address [3]. Procurement of this compound enables screening libraries to achieve more uniform coverage of the property space relevant to CNS or intracellular target engagement.

Structure-Activity Relationship (SAR) Studies on the Effect of Phenylene Spacer Length in Oxalamide Ligands

The 4-(furan-3-yl)benzyl substituent introduces a para-phenylene spacer between the oxalamide core and the terminal furan ring—a structural feature absent in BFMO and most simple N-furfuryloxamides. This spacer increases the metal-to-furan distance and alters the electronic communication between the furan oxygen lone pairs and the coordinated metal center. Systematic variation of this spacer length is a logical SAR strategy for tuning catalytic activity, and the target compound serves as the 'phenylene-extended' member of a congeneric series alongside BFMO (zero spacer) and hypothetical ethylene-bridged analogs [2]. Procuring this compound enables controlled comparison of spacer effects within a series [1].

Quote Request

Request a Quote for N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.